molecular formula C13H12BrNO4 B13463714 Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate

Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate

Cat. No.: B13463714
M. Wt: 326.14 g/mol
InChI Key: FGQJAPPNUUIKDU-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate is a quinoline derivative with the molecular formula C13H12BrNO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate typically involves the bromination of a quinoline precursor followed by esterification. One common method involves the reaction of 7-bromo-4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 7-bromo-4-oxo-6-methoxyquinoline-3-carboxylate.

    Reduction: Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

    Substitution: Ethyl 7-methoxy-4-hydroxy-6-methoxyquinoline-3-carboxylate.

Scientific Research Applications

Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    7-Bromo-4-hydroxyquinoline-3-carboxylate: Lacks the ethyl ester group, which may influence its solubility and pharmacokinetic properties.

    Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate: Lacks the methoxy group, which may alter its electronic properties and reactivity.

Uniqueness

Ethyl 7-bromo-4-hydroxy-6-methoxyquinoline-3-carboxylate is unique due to the presence of both bromine and methoxy groups, which confer distinct electronic and steric properties. These features can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12BrNO4

Molecular Weight

326.14 g/mol

IUPAC Name

ethyl 7-bromo-6-methoxy-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H12BrNO4/c1-3-19-13(17)8-6-15-10-5-9(14)11(18-2)4-7(10)12(8)16/h4-6H,3H2,1-2H3,(H,15,16)

InChI Key

FGQJAPPNUUIKDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC)Br

Origin of Product

United States

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